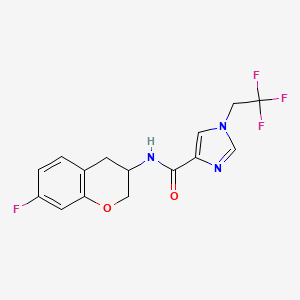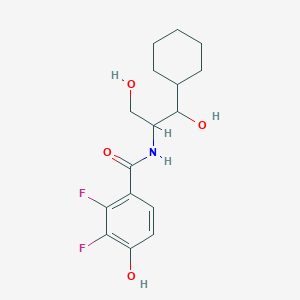
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine, also known as IQM-316, is a novel and potent small molecule inhibitor of the protein kinase C (PKC) family. PKC is a group of serine/threonine kinases that play an important role in intracellular signaling pathways involved in cell growth, differentiation, and apoptosis. IQM-316 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated for its potential therapeutic applications.
Mechanism of Action
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine exerts its anticancer effects by inhibiting the activity of PKC enzymes, which are overexpressed in many cancer cells and play a key role in tumor growth and metastasis. By inhibiting PKC activity, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine disrupts intracellular signaling pathways involved in cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been found to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine for laboratory experiments is its high potency and specificity for PKC enzymes. This makes it a valuable tool for studying the role of PKC in intracellular signaling pathways and cancer biology. However, one limitation of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine for clinical use. Another area of research is the investigation of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine in combination with other anticancer agents, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce toxicity. Finally, further studies are needed to elucidate the precise mechanisms of action of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine and its potential therapeutic applications in other diseases beyond cancer.
Synthesis Methods
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine can be synthesized using a multi-step process involving the reaction of 4-methoxybenzylamine with 2-bromoacetophenone to form 1-(4-methoxyphenyl)-2-(phenyl)ethanone. This intermediate is then reacted with isoquinoline-7-carbaldehyde to form N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)ethanone, which is subsequently reduced with sodium borohydride to yield N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine.
Scientific Research Applications
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In addition, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
properties
IUPAC Name |
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-21-6-4-20(5-7-21)24-11-9-19(15-24)23-13-16-2-3-17-8-10-22-14-18(17)12-16/h2-8,10,12,14,19,23H,9,11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEFWRUGWZYYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)NCC3=CC4=C(C=C3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)
![1-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methylpropane-1,2-diamine](/img/structure/B7434903.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)

![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![4-[1-[(6-Methoxynaphthalen-2-yl)methylamino]ethyl]oxan-4-ol](/img/structure/B7434924.png)
![7-[2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7434927.png)
![2-[3-(Hydroxymethyl)-1-(2-pyridin-4-ylquinazolin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B7434935.png)
![N-[(4-tert-butylpyridin-3-yl)methyl]-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine](/img/structure/B7434951.png)

![Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B7434961.png)
![3-methoxy-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7434967.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)